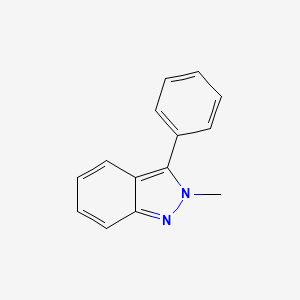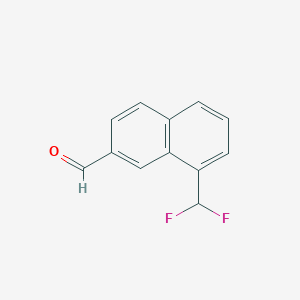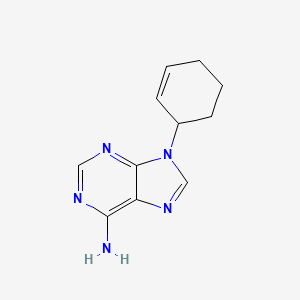
5,6-Dimethoxyisochroman-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethoxyisochroman-3-one: is a chemical compound belonging to the isochroman family. It is characterized by the presence of two methoxy groups attached to the benzene ring and a lactone ring structure. This compound is of interest due to its potential biological activities and applications in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxyisochroman-3-one typically involves the acylation of dimethoxyphenylacetic acids followed by cyclization. One common method includes the acylation of methyl 3,4-dimethoxyphenylacetate with hexanoic acid using polyphosphoric acid or with octanoyl chloride using aluminum chloride. The resulting acylated product is then cyclized to form the isochroman structure .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 5,6-Dimethoxyisochroman-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone ring to a dihydroxy structure.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Friedel-Crafts acylation using aluminum chloride or other Lewis acids.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydroxy derivatives .
Applications De Recherche Scientifique
5,6-Dimethoxyisochroman-3-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential cytotoxic activities against various cancer cell lines.
Medicine: Explored for its potential as an antiangiogenic agent and acetylcholinesterase inhibitor.
Mécanisme D'action
The mechanism of action of 5,6-Dimethoxyisochroman-3-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This activity is of interest in the treatment of neurodegenerative diseases such as Alzheimer’s disease . Additionally, its antiangiogenic properties are attributed to its ability to inhibit the formation of new blood vessels, which is crucial in cancer therapy .
Comparaison Avec Des Composés Similaires
6,7-Dimethoxyisochroman-3-one: Similar structure with methoxy groups at different positions.
4,5-Dimethoxyisochroman-3-one: Another isomer with methoxy groups at different positions.
Setosphlides A-D: Isocoumarin derivatives with similar core structures but different substituents.
Uniqueness: 5,6-Dimethoxyisochroman-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
62726-51-6 |
|---|---|
Formule moléculaire |
C11H12O4 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
5,6-dimethoxy-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C11H12O4/c1-13-9-4-3-7-6-15-10(12)5-8(7)11(9)14-2/h3-4H,5-6H2,1-2H3 |
Clé InChI |
AUJNRQQRXKPPEU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(COC(=O)C2)C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-Fluoro-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B11893392.png)
![1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine]](/img/structure/B11893399.png)



